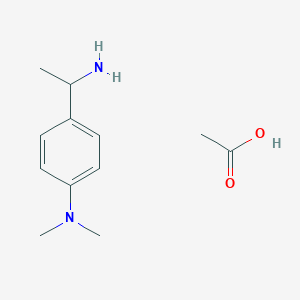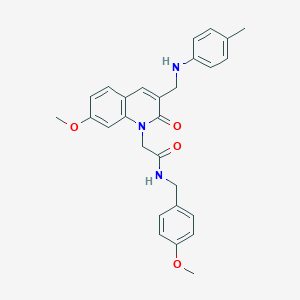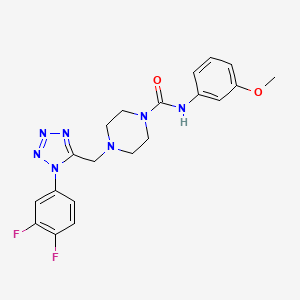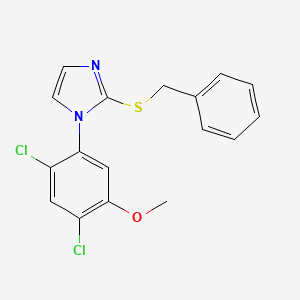
4-(1-aminoethyl)-N,N-dimethylaniline; acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of aniline derivatives typically involves electrophilic aromatic substitution of the benzene ring, or nucleophilic substitution of an existing group on the nitrogen . Acetic acid can be produced industrially both synthetically and by bacterial fermentation .
Molecular Structure Analysis
Aniline consists of a benzene ring attached to an amine group (-NH2). Acetic acid consists of a two-carbon chain with a carboxyl group (-COOH) at one end .
Chemical Reactions Analysis
Aniline can undergo a variety of reactions, including acylation, sulfonation, and halogenation . Acetic acid can react with alcohols to form esters, a class of organic compounds, in a reaction known as esterification .
Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Aniline is a colorless to pale brown liquid, and acetic acid is a colorless liquid. Both have distinctive odors .
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
4-(1-aminoethyl)-N,N-dimethylaniline, when combined with acetic acid, plays a critical role in synthetic chemistry, particularly in the formation of heterocyclic compounds. For instance, it is involved in the Cross-Claisen Condensation of N-Fmoc-Amino Acids, leading to the synthesis of heterocyclic γ-amino acids such as 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs). These ATCs are valuable for mimicking the secondary structures of proteins, including helices, β-sheets, turns, and β-hairpins, providing a versatile route for designing protein mimics with a wide variety of lateral chains (Mathieu et al., 2015).
Enzyme Inhibition Studies
The compound is also significant in the study of enzyme inhibition. Specifically, derivatives of 4-(1-aminoethyl)-N,N-dimethylaniline have been synthesized and evaluated for their ability to inhibit amino acid decarboxylases, crucial enzymes in metabolic pathways. This research contributes to understanding the mechanisms of enzyme inhibition and the development of potential therapeutic agents (Smissman et al., 1976).
Photoredox Catalysis
In the realm of photoredox catalysis, acetic acid has been found to significantly accelerate the N-demethylation of N,N-dimethylaminophenyl derivatives under visible-light photoredox conditions. This process is vital for the structural modification of medicinal compounds containing the N,N-dimethylaminophenyl motif, a common fragment in pharmaceutical chemistry. The method's scalability and simplicity make it a promising approach for industrial applications (Wu et al., 2017).
Anticancer Agent Synthesis
Moreover, 4-(1-aminoethyl)-N,N-dimethylaniline is integral to the synthesis of novel anticancer agents, such as 5,6-Dimethylxanthenone-4-acetic acid (DMXAA), which has unique activities and is currently undergoing clinical trials. Improvements in the synthesis of DMXAA, starting from 3,4-dimethylaniline, have led to a more efficient and higher-yielding route, enhancing the availability of this promising anticancer compound (Atwell et al., 2002).
Analgesic and Antiinflammatory Activities
Research into 3,4-dimethylpyrano[2,3-c]pyrazol-6-one derivatives, which are synthesized from 4-(1-aminoethyl)-N,N-dimethylaniline, has shown that these compounds exhibit significant analgesic and anti-inflammatory activities. This discovery opens new avenues for the development of pain relief and anti-inflammatory medications, highlighting the compound's potential in therapeutic applications (Kuo et al., 1984).
Safety and Hazards
Propriétés
IUPAC Name |
acetic acid;4-(1-aminoethyl)-N,N-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.C2H4O2/c1-8(11)9-4-6-10(7-5-9)12(2)3;1-2(3)4/h4-8H,11H2,1-3H3;1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLKXRQUKAQYNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N(C)C)N.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-methoxybenzamide](/img/structure/B2986679.png)
![(Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol](/img/structure/B2986681.png)

![2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2986683.png)

![1-Methyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2986685.png)
![4-[1-(2-Phenylacetyl)piperidine-3-carbonyl]morpholine-3-carbonitrile](/img/structure/B2986687.png)
![Ethyl 2-({[2-(4-chloro-2-methylphenoxy)acetohydrazido]carbonyl}amino)acetate](/img/structure/B2986688.png)

![ethyl 4-oxo-4-(2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)butanoate](/img/structure/B2986692.png)

![N-(3-acetylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2986695.png)

![6-Chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid](/img/structure/B2986702.png)
